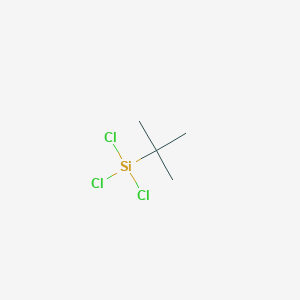

![molecular formula C12H9N3 B097590 2-Phenylimidazo[1,2-a]pyrimidine CAS No. 15764-47-3](/img/structure/B97590.png)

2-Phenylimidazo[1,2-a]pyrimidine

Descripción general

Descripción

2-Phenylimidazo[1,2-a]pyrimidine is a class of compounds that target essential, conserved cellular processes . It has been receiving significant attention in the synthetic chemistry community due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

A straightforward synthesis of 2-phenylimidazo[1,2-a]pyridine has been described . The reaction is designed to demonstrate the preparation of a bridged N-heterocycle, in which the heteroatom occupies a bridgehead position . The product is obtained in moderate to high yield and is highly crystalline .

Molecular Structure Analysis

The molecular structure of 2-Phenylimidazo[1,2-a]pyrimidine is characterized by a fused bicyclic 5,6 heterocycle . The structure, properties, spectra, suppliers, and links for 2-Phenylimidazo[1,2-a]pyrimidine can be found on ChemSpider .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Phenylimidazo[1,2-a]pyrimidine are prominently dependent on the nature of chromophore loading and their linking topology to the 2-phenylimidazo[1,2-a]pyrimidine unit . All the compounds revealed excellent thermal stability surpassing 355 °C .

Aplicaciones Científicas De Investigación

Optoelectronic Devices

2-Phenylimidazo[1,2-a]pyrimidine has been used in the design and synthesis of blue-emitting materials for optoelectronic devices . The optical and electrochemical properties of these materials are prominently dependent on the nature of chromophore loading and their linking topology to the 2-phenylimidazo[1,2-a]pyrimidine unit .

Organic Light-Emitting Diodes (OLEDs)

This compound has shown potential in the development of OLEDs . OLEDs are better alternatives to liquid crystal displays and other light sources due to their characteristics such as flexibility, cost-effectiveness, an extensive color range, low power consumption with fast response time .

Synthesis of Novel Iridium Complexes

2-Phenylimidazo[1,2-a]pyrimidine derivatives have been used in the synthesis and characterization of novel iridium complexes . These complexes have potential applications in organic light-emitting diodes .

Sensors

This class of aromatic heterocycles, including 2-Phenylimidazo[1,2-a]pyrimidine, has shown great potential in the development of sensors . These sensors can be used in various technological applications .

Anti-Cancer Drugs

2-Phenylimidazo[1,2-a]pyrimidine has been found in a variety of biologically active compounds, which have shown to possess a broad range of useful pharmacological properties . These include potential applications in the development of anti-cancer drugs .

Treatment of Hepatitis C and HIV

Compounds containing 2-Phenylimidazo[1,2-a]pyrimidine have been used in the treatment of hepatitis C and HIV . They have shown promising results in the medical field .

Emitters for Confocal Microscopy and Imaging

2-Phenylimidazo[1,2-a]pyrimidine-based compounds have been used as emitters for confocal microscopy and imaging . This has opened up new possibilities in the field of medical imaging .

Versatile Scaffold in Organic Synthesis

Imidazo[1,2-a]pyrimidine acts as a versatile scaffold in organic synthesis and drug development . This has led to its reactivity and multifarious biological activity .

Mecanismo De Acción

Target of Action

2-Phenylimidazo[1,2-a]pyrimidine is a small molecule that targets essential, conserved cellular processes . It has been shown to interact with electron transport and mitochondrial functions . In addition, it has been found to have inhibitory activities against COX-1 and COX-2 enzymes .

Mode of Action

The compound interacts with its targets in a unique way. It has been found to be toxic to yeast strains with defects in electron transport and mitochondrial functions . This suggests that 2-Phenylimidazo[1,2-a]pyrimidine acts by disrupting mitochondria . On the other hand, it also acts as a DNA poison, causing damage to the nuclear DNA and inducing mutagenesis .

Biochemical Pathways

The compound affects several biochemical pathways. Its interaction with electron transport and mitochondrial functions suggests that it impacts energy production within the cell . Additionally, its role as a DNA poison indicates that it affects DNA replication and repair pathways .

Result of Action

The action of 2-Phenylimidazo[1,2-a]pyrimidine results in significant molecular and cellular effects. Its toxicity to certain yeast strains leads to mitochondrial fragmentation . Furthermore, its action as a DNA poison results in damage to nuclear DNA and the induction of mutagenesis .

Action Environment

The action of 2-Phenylimidazo[1,2-a]pyrimidine can be influenced by various environmental factors. For instance, the compound’s luminescence properties can be tuned from blue-green to red by simply introducing an aryl group . This suggests that the compound’s action, efficacy, and stability can be modulated by changes in its chemical structure.

Safety and Hazards

Sigma-Aldrich sells 2-Phenylimidazo[1,2-a]pyridine as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

Direcciones Futuras

Imidazo[1,2-a]pyrimidine has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that the series may become the basis for the design of more active compounds .

Propiedades

IUPAC Name |

2-phenylimidazo[1,2-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-5-10(6-3-1)11-9-15-8-4-7-13-12(15)14-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYRUSCZUWEZDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C=CC=NC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276829 | |

| Record name | 2-phenylimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylimidazo[1,2-a]pyrimidine | |

CAS RN |

15764-47-3 | |

| Record name | 2-phenylimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using glycerol as a solvent in the synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehydes?

A1: Utilizing glycerol as a solvent in the microwave-assisted synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehydes offers several benefits over traditional methods []. These include:

Q2: Can 2-Phenylimidazo[1,2-a]pyrimidine derivatives be used in the formation of new carbon-carbon bonds?

A2: Yes, recent research demonstrates the successful application of a manganese catalyst to facilitate the ortho-hydroalkylation of 2-arylimidazo[1,2-a]pyridines with maleimides []. This reaction leads to the formation of new carbon-carbon bonds, specifically introducing a succinimide motif at the ortho-position of the aryl ring. This method highlights the potential of these compounds as building blocks in organic synthesis for creating more complex molecules.

Q3: What is known about the neuropharmacological activity of 2-Phenylimidazo[1,2-a]pyrimidine hydrobromide?

A3: Research on 2-Phenylimidazo[1,2-a]pyrimidine hydrobromide (U-13,376B) reveals interesting interactions with the neurotransmitter system []. While it demonstrates an ability to antagonize strychnine-induced seizures, its profile is atypical compared to traditional antagonists. Notably, U-13,376B displays some strychnine-like properties, suggesting it may act as a partial agonist rather than a pure antagonist. Further investigation is needed to fully elucidate its mechanism of action and potential therapeutic applications.

Q4: Are there computational studies investigating the properties of 2-Phenylimidazo[1,2-a]pyrimidine derivatives?

A4: Yes, experimental and computational studies have been conducted to explore the corrosion inhibition properties of 2-phenylimidazo [1,2-a]pyrimidine-3-carbaldehyde on carbon steel in acidic environments []. These studies likely employed computational chemistry techniques like density functional theory (DFT) to understand the interaction between the organic compound and the metal surface. Such research can contribute to developing more effective corrosion inhibitors for various industrial applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol](/img/structure/B97509.png)

![Bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B97514.png)